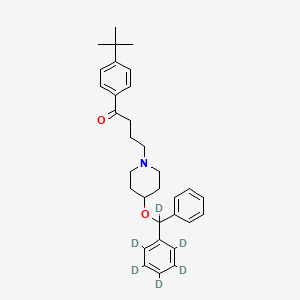
Ebastine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebastine-d6 is a deuterated form of Ebastine, a second-generation histamine H1 receptor antagonist. It is primarily used in scientific research as a stable isotope-labeled compound. Ebastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and chronic idiopathic urticaria .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d6 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Starting Material: Benzophenone is often used as the starting material.
Condensation: Benzophenone is condensed to obtain 4-hydroxy-4-methoxy piperidine.
Deuterium Incorporation: Deuterium atoms are introduced into the molecule through deuterium exchange reactions or by using deuterated reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to achieve the desired level of deuterium incorporation .
化学反应分析
Types of Reactions
Ebastine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its active metabolite, carebastine.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carebastine (from oxidation) and various substituted derivatives of this compound (from substitution reactions) .
科学研究应用
Ebastine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Ebastine in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Ebastine.
Drug Development: Used as a reference standard in the development of new antihistamine drugs.
Biological Research: Employed in studies related to allergic reactions and histamine receptor interactions
作用机制
Ebastine-d6, like Ebastine, acts as a histamine H1 receptor antagonist. It binds to the H1 receptors in peripheral tissues, preventing the action of histamine, which is responsible for allergic symptoms. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to trace and study the compound in biological systems. The primary molecular target is the histamine H1 receptor, and the pathways involved include the inhibition of histamine-induced bronchoconstriction and allergic inflammation .
相似化合物的比较
Similar Compounds
Ebastine: The non-deuterated form of Ebastine-d6, used for similar therapeutic purposes.
Cetirizine: Another second-generation antihistamine with similar applications.
Loratadine: A widely used antihistamine with a similar mechanism of action
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various biological and chemical analyses .
属性
分子式 |
C32H39NO2 |
|---|---|
分子量 |
475.7 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D |
InChI 键 |
MJJALKDDGIKVBE-PNLZFIRKSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


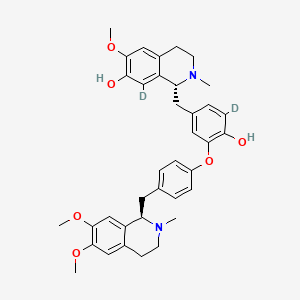
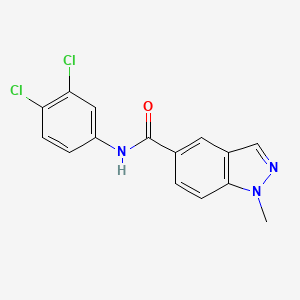
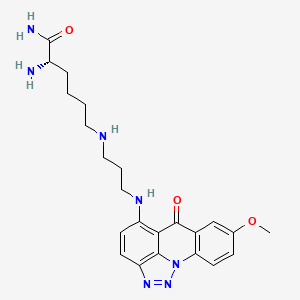
![Pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365232.png)
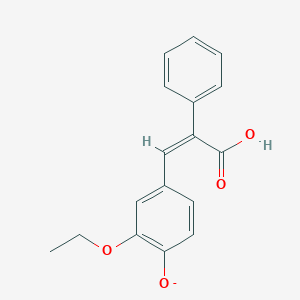
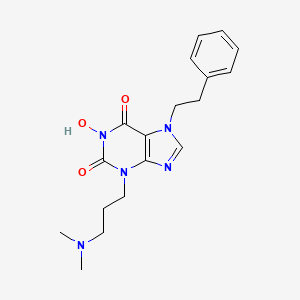
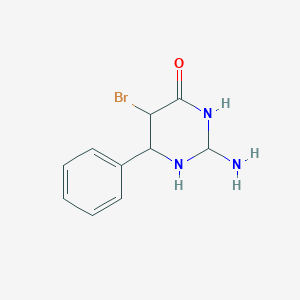
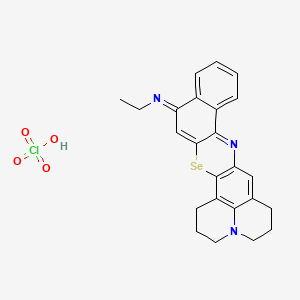
![N-(3-cyano-5-fluorophenyl)-3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonane-1-carbothioamide](/img/structure/B12365262.png)
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
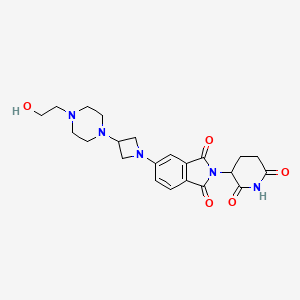
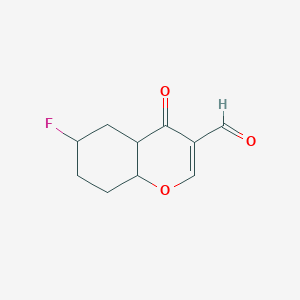
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
